2-(prop-2-yn-1-yl)propane-1,3-diol
Description
Structure
3D Structure
Properties
CAS No. |
771430-70-7 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-prop-2-ynylpropane-1,3-diol |
InChI |
InChI=1S/C6H10O2/c1-2-3-6(4-7)5-8/h1,6-8H,3-5H2 |
InChI Key |
VQUPXDQUSUGLQR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(CO)CO |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Prop 2 Yn 1 Yl Propane 1,3 Diol
Historical Evolution of Synthetic Pathways to Propargylic Diols
The synthesis of propargylic alcohols and their derivatives is a cornerstone of organic chemistry, providing versatile building blocks for further transformations. scilit.comnih.gov Historically, the most fundamental approach to creating the propargylic alcohol motif involved the reaction of metal acetylides, typically generated from a terminal alkyne and a strong base like n-butyllithium, with aldehydes or ketones. nih.gov This method allows for the direct construction of the carbon-carbon bond and installation of the hydroxyl group.
For diols such as 2-(prop-2-yn-1-yl)propane-1,3-diol, early and traditional syntheses would logically follow a multi-step sequence starting from a pre-functionalized core. A common precursor is a malonic ester derivative, such as diethyl malonate. The acidic central carbon can be deprotonated with a strong base (e.g., sodium hydride or sodium ethoxide) to form a nucleophilic enolate. This enolate can then be reacted with an electrophilic propargyl source, like propargyl bromide, in a classic SN2 substitution reaction. The resulting product, diethyl 2-(prop-2-yn-1-yl)malonate, contains the required carbon skeleton. The final step in this classical sequence is the reduction of the two ester groups to the corresponding primary alcohols, a transformation historically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄). This foundational pathway, while effective, often involves stoichiometric use of hazardous reagents and generates significant waste, prompting the development of more advanced and efficient methods.
Contemporary Synthetic Strategies and Methodological Innovations
Modern organic synthesis seeks to improve upon classical methods by enhancing selectivity, efficiency, and sustainability. The synthesis of this compound is a beneficiary of these advancements, with innovations in chemo-selective reductions, multi-component reactions, and the application of green chemistry principles.
Chemo-selective Reductions in the Synthesis of this compound
The conversion of a propargylated malonic ester to this compound is a prime example of a chemo-selective reduction. The key challenge is to reduce the two ester groups to primary alcohols without affecting the alkyne functionality.
Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles. masterorganicchemistry.comnumberanalytics.com However, its reaction with alkynes is generally slow unless a hydroxyl group is adjacent to the triple bond, and it does not typically reduce isolated, non-terminal triple bonds under standard conditions. chegg.com This inherent difference in reactivity allows for the selective reduction of the ester groups in a molecule like diethyl 2-(prop-2-yn-1-yl)malonate. The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comchegg.com
Multi-component Reaction Approaches for Core Structure Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, represent a highly efficient strategy in modern synthesis. wikipedia.org While a specific one-pot MCR for this compound is not extensively documented, a plausible MCR could be designed to construct the core structure.
Such a reaction could hypothetically involve the condensation of an active methylene (B1212753) compound (e.g., diethyl malonate), formaldehyde, and a propargylating agent under catalytic conditions. Another potential MCR pathway could be a tandem reaction sequence initiated by the propargylation of a suitable substrate, followed by an in-situ reaction with one or more components to build the diol structure. The development of such an MCR would offer significant advantages in terms of atom economy, reduced step count, and minimized waste generation compared to traditional linear syntheses.
Green Chemistry Principles and Sustainable Synthesis Protocols
Applying green chemistry principles to the synthesis of this compound involves addressing the drawbacks of the classical pathway. The use of pyrophoric reagents like NaH and LiAlH₄ and volatile organic solvents like THF presents safety and environmental concerns.
Modern approaches focus on catalytic methods for the key propargylation step. For instance, transition metal catalysts based on nickel, copper, or iron can facilitate the coupling of propargylic electrophiles with nucleophiles under milder conditions. nih.govacs.org Some methods utilize water-tolerant Lewis acid catalysts, such as aluminum triflate (Al(OTf)₃), which can be recycled, reducing waste. nih.gov The use of alternative solvents with lower environmental impact, such as ionic liquids, has also been explored for gold-catalyzed propargylic substitution reactions. nih.gov
Optimization of Reaction Conditions and Yield Enhancement
The following table illustrates how reaction conditions can be varied for the first step, the propargylation of diethyl malonate, based on established chemical principles.
Table 1: Representative Optimization of Propargylation of Diethyl Malonate
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Principles |
|---|---|---|---|---|---|---|
| 1 | NaH | THF | 25 | 12 | High | Standard strong base conditions |
| 2 | K₂CO₃ | DMF | 40 | 6 | Good | Milder base, polar aprotic solvent |
| 3 | NaOEt | Ethanol | 78 (reflux) | 8 | Moderate-Good | Classical malonic ester synthesis |
For the reduction step, the choice of reducing agent and the reaction conditions are critical for achieving a high yield of the desired diol without side reactions.
Table 2: Optimization of Diethyl Ester Reduction
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Principles |
|---|---|---|---|---|---|---|
| 1 | LiAlH₄ | THF | 0 to 65 (reflux) | 4 | >90 | masterorganicchemistry.comchegg.com |
| 2 | LiAlH₄ | Diethyl Ether | 0 to 35 (reflux) | 15 | >90 | numberanalytics.com |
| 3 | DIBAL-H | Toluene | -78 | 6 | Low (stops at aldehyde) | davuniversity.org |
Mechanistic Elucidation of Key Synthetic Steps
Understanding the reaction mechanisms is fundamental to controlling and optimizing the synthesis. The formation of this compound involves two key mechanistic transformations.
The first is the propargylation of the diethyl malonate. In the classical approach using a base like sodium hydride (NaH), the base abstracts an acidic α-proton from diethyl malonate to form a resonance-stabilized enolate. This powerful nucleophile then attacks the electrophilic carbon of propargyl bromide in a standard bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide and forming the C-C bond.
Alternatively, nickel-catalyzed propargylation reactions can proceed through different mechanistic cycles. scilit.comresearcher.life One proposed pathway involves the oxidative addition of a Ni(0) complex to the propargylic halide to form a Ni(II) species. Another possibility involves single-electron transfer pathways with Ni(I) intermediates, which can generate radical species. nih.gov These catalytic cycles offer alternative routes that can provide higher selectivity and efficiency under milder conditions. nih.govacs.org
The second key mechanism is the chemo-selective reduction of the diester with LiAlH₄. masterorganicchemistry.com The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of one of the ester groups. chegg.comlibretexts.org This forms a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and eliminating an ethoxide (⁻OEt) leaving group to yield an aldehyde intermediate. The newly formed aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion. This second nucleophilic attack forms a primary alkoxide. The process is repeated for the second ester group. Finally, a careful aqueous or acidic workup protonates the resulting alkoxides to furnish the final this compound product. numberanalytics.com
Chemical Reactivity and Mechanistic Investigations of 2 Prop 2 Yn 1 Yl Propane 1,3 Diol
Reactivity Profiling of the Terminal Alkyne Moiety
The terminal alkyne group in 2-(prop-2-yn-1-yl)propane-1,3-diol is characterized by its acidic proton and the π-electron density of the carbon-carbon triple bond. This functionality serves as a linchpin for a variety of chemical transformations.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a paramount application of terminal alkynes, falling under the umbrella of "click chemistry". alfa-chemistry.com This reaction offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it suitable for applications in bioconjugation, medicinal chemistry, and materials science. nih.govorganic-chemistry.org
The mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. wikipedia.org This is achieved by the deprotonation of the terminal alkyne's acidic hydrogen, a process facilitated by the copper(I) catalyst. alfa-chemistry.comwikipedia.org The copper acetylide then reacts with an organic azide (B81097), leading to a six-membered copper-triazole intermediate, which upon protonolysis, yields the stable 1,4-disubstituted 1,2,3-triazole product. researchgate.netacs.org The use of a copper(I) source, often generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, is crucial for the catalytic cycle. wikipedia.org The reaction's efficiency can be further enhanced by the use of ligands that stabilize the copper(I) oxidation state. scispace.com
It is important to note that under certain conditions, such as higher temperatures, terminal alkynes can undergo side reactions like homo-coupling in the presence of a Cu(I) catalyst. nih.gov
Hydrofunctionalization Reactions (e.g., Hydroamination, Hydrosilylation, Hydroboration)
The terminal alkyne of this compound is amenable to various hydrofunctionalization reactions, which involve the addition of an H-X bond across the triple bond.
Hydroamination: This reaction involves the addition of an N-H bond across the alkyne. While not as extensively documented for this specific diol, the general principle involves the activation of the alkyne by a metal catalyst to facilitate the nucleophilic attack of the amine.
Hydrosilylation: The addition of a Si-H bond across the alkyne can be catalyzed by various transition metals, leading to vinylsilanes. These products are valuable intermediates for further synthetic transformations.
Hydroboration: The reaction of the terminal alkyne with a borane (B79455) reagent, followed by an oxidative workup, typically yields an aldehyde. libretexts.org This transformation proceeds via an anti-Markovnikov syn-addition of the B-H bond across the triple bond, forming an intermediate enol that tautomerizes to the more stable aldehyde. libretexts.org
Cycloaddition Reactions Beyond CuAAC
While CuAAC is the most prominent cycloaddition, the terminal alkyne can participate in other cycloaddition reactions as well.
[3+2] Cycloadditions: Besides azides, other 1,3-dipoles can react with the alkyne to form five-membered heterocyclic rings. libretexts.org
[2+2] Cycloadditions: These reactions are less common for alkynes but can occur under specific photochemical or metal-catalyzed conditions.
[2+1] Cycloadditions: Reactions with carbenes or carbenoids can lead to the formation of cyclopropene (B1174273) derivatives. Halogenation of alkynes is thought to proceed through a [2+1] cycloaddition to form a bridged halonium ion intermediate. libretexts.org
A notable example is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which, in contrast to CuAAC, regioselectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org This alternative regioselectivity provides access to a different class of triazole isomers.
Cross-Coupling Methodologies Involving the Alkyne
The terminal alkyne can participate in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. A prominent example is the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for constructing complex molecular architectures. While specific examples with this compound are not detailed in the provided results, the general applicability of palladium-catalyzed cross-coupling reactions to terminal alkynes is well-established. rsc.org
Transformational Chemistry of the Primary Diol Functionalities
The two primary hydroxyl groups of this compound offer sites for a range of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
Selective Derivatization of Hydroxyl Groups (e.g., Esterification, Etherification)
The primary diol moiety can be selectively derivatized to form esters and ethers.
Esterification: The reaction of the diol with carboxylic acids, acid chlorides, or anhydrides, often in the presence of a catalyst, yields the corresponding esters. For instance, research has shown the synthesis of 2,2-di(prop-2-yn-1-yl)propane-1,3-diyl bis(4-(n-alkyloxy)benzoate) through a process involving esterification. researchgate.net The market for propane-1,2-diol esters of fatty acids is significant, highlighting the industrial relevance of such transformations. futuremarketinsights.com
Etherification: The hydroxyl groups can be converted to ethers via reactions such as the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide.
The selective derivatization of one hydroxyl group over the other can be challenging but may be achieved by employing protecting group strategies or by taking advantage of subtle differences in steric hindrance. The ability to functionalize the diol in a controlled manner significantly expands the synthetic utility of this compound, enabling its use as a scaffold for creating a wide range of functional molecules. rsc.org
Oxidation and Reduction Pathways of the Diol
The diol functionality of this compound is susceptible to both oxidation and reduction, though the latter is less common for simple diols. The presence of the neighboring alkyne can influence the reactivity and selectivity of these transformations.
Oxidation:
The primary hydroxyl groups of the diol can be oxidized to aldehydes or carboxylic acids, depending on the oxidant and reaction conditions. The oxidation of diols can sometimes lead to glycol bond fission, particularly with vicinal diols, though this is not the case for the 1,3-diol structure of the target molecule. rsc.org For non-vicinal diols, the expected products are hydroxycarbonyl (B1239141) compounds. rsc.org
Studies on the oxidation of propane-1,3-diol itself using potassium permanganate (B83412) have shown the reaction to be first order with respect to both the diol and the oxidant. ajchem-a.com The product identified in these studies was 3-hydroxy-propanone, indicating selective oxidation of one of the primary hydroxyl groups. ajchem-a.com A similar outcome could be anticipated for this compound, potentially yielding 3-hydroxy-2-(prop-2-yn-1-yl)propanal or further oxidation products under harsher conditions.
The use of milder, more selective oxidizing agents is crucial to avoid unwanted side reactions, such as the oxidation of the alkyne moiety. Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often employed for the selective oxidation of primary alcohols to aldehydes.
| Oxidizing Agent | Typical Product(s) from 1,3-Diols | Conditions | Reference |
| Potassium Permanganate | Hydroxyketone/Carboxylic Acid | Aqueous solution, varying concentrations | ajchem-a.com |
| Ethyl N-chlorocarbamate | Hydroxycarbonyl compounds | Not specified | rsc.org |
| Pyridinium Chlorochromate | Aldehyde | Dichloromethane, room temperature | |
| Dess-Martin Periodinane | Aldehyde | Dichloromethane, room temperature |
Reduction:
The reduction of the diol functionality is not a typical transformation unless the hydroxyl groups are first converted into better leaving groups. However, the alkyne moiety is readily reduced. Catalytic hydrogenation of the triple bond can be achieved using various metal catalysts. The choice of catalyst and conditions determines the extent of reduction.
Complete reduction of the alkyne to an alkane can be achieved using catalysts like palladium on carbon (Pd/C) with hydrogen gas. This would yield 2-propylpropane-1,3-diol. More controlled reduction can lead to the formation of an alkene. The use of a poisoned catalyst, such as Lindlar's catalyst, typically results in the syn-addition of hydrogen, yielding the corresponding cis-alkene, 2-((Z)-prop-1-en-1-yl)propane-1,3-diol. Conversely, dissolving metal reduction, for example with sodium in liquid ammonia, leads to the anti-addition of hydrogen, forming the trans-alkene, 2-((E)-prop-1-en-1-yl)propane-1,3-diol.
| Reduction Method | Product from Alkyne Reduction | Stereochemistry |
| Catalytic Hydrogenation (Pd/C, H₂) | Alkane | N/A |
| Lindlar's Catalyst (H₂) | cis-Alkene | syn-addition |
| Sodium in Liquid Ammonia | trans-Alkene | anti-addition |
Cyclization Reactions Leading to Heterocyclic Frameworks
The bifunctional nature of this compound makes it a prime candidate for cyclization reactions to form heterocyclic compounds. These reactions can be promoted by various catalysts and can proceed through different mechanistic pathways, often involving the activation of the alkyne by an electrophilic species, followed by intramolecular nucleophilic attack by one or both of the hydroxyl groups.
Gold-catalyzed cyclization of monoallylic diols has been reported to form tetrahydropyrans with high diastereoselectivity. researchgate.net A similar approach could be envisioned for this compound, where a gold catalyst could activate the alkyne towards intramolecular attack by one of the hydroxyl groups, potentially leading to the formation of a substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring system.
Furthermore, base-mediated tandem annulations of γ-alkynyl-1,3-diketones have been shown to produce heterotricyclic compounds. nih.gov While the target molecule is a diol, its oxidation to a diketone could open up pathways to similar complex heterocyclic structures.
The formation of cyclic carbonates is another possibility. The reaction of 2-amino-1,3-propane diols with electrophiles, followed by intramolecular cyclization, is a known method for synthesizing functional cyclic carbonates. nih.gov A similar strategy could potentially be adapted for this compound.
| Reaction Type | Potential Heterocyclic Product(s) | Catalyst/Reagent Examples |
| Gold-Catalyzed Hydroalkoxylation | Substituted Tetrahydrofuran/Tetrahydropyran | Ph₃PAuCl/AgOTf |
| Base-Mediated Annulation (of oxidized diol) | Complex Heterocycles | K₂CO₃ |
| Carbonate Formation | Cyclic Carbonate | Phosgene or equivalent |
Interplay Between Alkyne and Diol Reactivity: Selective Functionalization Strategies
A key challenge and opportunity in the chemistry of this compound lies in the selective functionalization of either the alkyne or the diol moiety. The ability to protect one group while reacting the other is crucial for its use as a versatile synthetic intermediate.
Selective Diol Functionalization:
The two primary hydroxyl groups of the diol are chemically equivalent, making their selective monofunctionalization challenging. However, strategies employing bulky reagents or protecting groups can favor the formation of mono-substituted products. For instance, reaction with one equivalent of a bulky silyl (B83357) chloride, such as tert-butyldimethylsilyl chloride (TBDMSCl), could yield the monosilylated diol. The remaining free hydroxyl group could then undergo further reactions.
Selective Alkyne Functionalization:
The terminal alkyne offers several avenues for selective functionalization. The acidic terminal proton can be removed by a strong base, such as n-butyllithium, to generate an acetylide. This nucleophile can then react with various electrophiles, such as alkyl halides or carbonyl compounds, in reactions like the Sonogashira coupling.
The alkyne can also undergo hydration reactions. In the presence of a mercury catalyst and acid, Markovnikov hydration would be expected to yield a methyl ketone. Alternatively, hydroboration-oxidation would lead to the anti-Markovnikov addition of water, producing an aldehyde after tautomerization.
Protecting Group Strategies:
To achieve high selectivity, protecting group strategies are often employed. The diol can be protected as a cyclic acetal (B89532) or ketal, for example, by reacting it with acetone (B3395972) or benzaldehyde (B42025) in the presence of an acid catalyst. This would allow for a wide range of reactions to be performed on the alkyne without affecting the diol. Subsequent deprotection would regenerate the diol functionality.
| Functionalization Strategy | Reagents | Resulting Intermediate |
| Monoprotection of Diol | 1 eq. TBDMSCl, imidazole | Mono-silylated diol |
| Deprotonation of Alkyne | n-BuLi | Lithium acetylide |
| Protection of Diol as Acetal | Acetone, acid catalyst | Isopropylidene-protected diol |
| Deprotection of Acetal | Aqueous acid | Regenerated diol |
Kinetic and Thermodynamic Analyses of Reaction Pathways
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, insights can be gleaned from studies on analogous systems.
Kinetic Analysis:
The kinetics of the oxidation of diols have been investigated for various oxidants. For example, the oxidation of propane-1,3-diol by potassium permanganate was found to follow second-order kinetics, being first order in both the diol and the oxidant. ajchem-a.com The rate of reaction was observed to increase with increasing concentrations of both reactants. ajchem-a.com The absence of a primary kinetic isotope effect in the oxidation of [1,1,2,2-²H₄]ethanediol suggests that C-H bond cleavage is not the rate-determining step in that specific reaction. rsc.org
In enzymatic resolutions, which could be applied to a chiral version of this diol, the rate of epimerization can be the slow step in a dynamic kinetic asymmetric transformation process. nih.gov
Thermodynamic Analysis:
Thermodynamic control can play a crucial role in the outcome of certain reactions. For instance, the reversible binding of diols to boron-containing compounds is a thermodynamically controlled process. Studies have shown that the binding of 1,3-propanediol (B51772) to a 1,2-BN cyclohexane (B81311) derivative is energetically less favorable than the binding of a 1,2-glycol. This suggests that the formation of six-membered chelate rings with the 1,3-diol is less stable than five-membered rings with a 1,2-diol in that particular system.
In the context of stereochemical editing of vicinal diols, a shift from kinetic to thermodynamic control can enable the selective formation of the more stable trans-diequatorial diol from the corresponding cis-diol.
The activation parameters for the oxidation of propane-1,3-diol by potassium permanganate have been determined, with a negative entropy of activation (ΔS#) suggesting an ordered transition state. ajchem-a.com
| Reaction System | Kinetic/Thermodynamic Parameter Investigated | Finding | Reference |
| Oxidation of propane-1,3-diol with KMnO₄ | Reaction Order | First order in both diol and KMnO₄ | ajchem-a.com |
| Oxidation of ethanediol with ethyl N-chlorocarbamate | Kinetic Isotope Effect | Absence of a primary kinetic isotope effect | rsc.org |
| Binding of diols to a 1,2-BN cyclohexane derivative | Equilibrium Constant (Keq) | Binding of 1,3-propanediol is less favorable than 1,2-glycols | |
| Oxidation of propane-1,3-diol with KMnO₄ | Activation Entropy (ΔS#) | Negative value, indicating an ordered transition state | ajchem-a.com |
Derivatization and Advanced Synthetic Transformations of 2 Prop 2 Yn 1 Yl Propane 1,3 Diol
Synthesis of Novel Molecular Architectures and Complex Polyfunctional Scaffolds
The propargyl group of 2-(prop-2-yn-1-yl)propane-1,3-diol provides a reactive handle for a multitude of transformations, including coupling reactions, cycloadditions, and nucleophilic additions. Simultaneously, the two hydroxyl groups can be independently or concurrently derivatized through esterification, etherification, or conversion to other functional groups. This multi-faceted reactivity allows for the construction of intricate molecular architectures and polyfunctional scaffolds that are challenging to access through other synthetic routes.
For instance, the diol backbone can be used to create a central core, while the alkyne can be elaborated to introduce different functionalities. This strategy is exemplified by the synthesis of complex molecules where the diol is first modified, and the alkyne is subsequently used in reactions like the Sonogashira coupling or click chemistry to attach various substituents. This modular approach is instrumental in creating libraries of compounds for drug discovery and materials science.
Development of Amphiphilic Molecules and Self-Assembled Systems Using this compound as a Core
The distinct hydrophilic (diol) and hydrophobic (propargyl) regions within this compound make it an ideal starting material for the synthesis of amphiphilic molecules. These molecules, possessing both water-loving and water-fearing segments, can spontaneously self-assemble in aqueous environments to form various nanostructures such as micelles, vesicles, and nanofibers. researchgate.netnih.gov
Researchers have successfully synthesized novel non-ionic amphiphiles by utilizing a derivative, 2,2-di(prop-2-yn-1-yl)propane-1,3-diol, as a central building block. researchgate.net In these constructs, the diol part serves as the hydrophilic head, while the alkyne groups can be functionalized with long alkyl chains to provide the hydrophobic tails. The resulting amphiphiles exhibit a remarkable ability to form self-assembled nanostructures with defined sizes and morphologies, which have potential applications in biomedical fields. researchgate.net
The process of self-assembly is driven by the desire of the hydrophobic tails to minimize contact with water, leading them to aggregate, while the hydrophilic heads remain exposed to the aqueous phase. The specific architecture of the resulting nanostructure is influenced by factors such as the length of the hydrophobic chains, the nature of the head group, and the surrounding environmental conditions like pH and temperature. nih.gov
Table 1: Examples of Amphiphilic Architectures Derived from this compound Derivatives
| Hydrophilic Core | Hydrophobic Tail Attachment | Resulting Structure | Potential Application |
| 2,2-di(prop-2-yn-1-yl)propane-1,3-diol | Esterification of diol with fatty acids | Gemini Surfactants | Drug Delivery |
| This compound | Etherification of diol with polyethylene (B3416737) glycol (PEG) and Sonogashira coupling of alkyne with hydrophobic groups | Bolaamphiphiles | Gene Delivery |
Role as a Monomer in the Construction of Functional Polymers
The bifunctional nature of the diol in this compound, coupled with the reactive alkyne, makes it a highly valuable monomer for the synthesis of functional polymers with tailored properties.
Precursor in Ring-Opening Polymerization Strategies
The diol functionality of this compound allows it to act as an initiator or a chain extender in ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone. researchgate.net This process, often catalyzed by organometallic compounds such as tin(II) 2-ethylhexanoate, leads to the formation of biodegradable polyesters. researchgate.net The incorporation of the propargyl group along the polymer backbone introduces a versatile handle for post-polymerization modification, enabling the synthesis of functionalized and "smart" materials.
Incorporation into Click Polymerization Systems
The terminal alkyne group of this compound is perfectly suited for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the straightforward synthesis of poly(triazole)s. By reacting the diol-alkyne monomer with diazide compounds, linear polymers can be readily prepared. The resulting polymers contain triazole rings in their backbone, which can influence their physical and chemical properties.
Furthermore, the diol functionality can be used to create multifunctional monomers. For example, by converting the diols to diazides, a monomer with two azide (B81097) groups and one alkyne group can be synthesized. This A2B type monomer can then undergo self-polymerization via click chemistry to produce hyperbranched polymers.
Design of Branched and Dendritic Polymer Architectures
The trifunctional nature of this compound provides a direct route to the synthesis of branched and dendritic polymers. By selectively protecting the functional groups, it can be used as a core molecule or a branching unit. For instance, after converting the diol groups into a form that can react with a growing polymer chain, the alkyne can serve as a point for further branching. This iterative process allows for the construction of highly branched polymers and dendrimers with precise control over their molecular weight and architecture. These complex three-dimensional polymers have applications in areas such as drug delivery, catalysis, and coatings.
Application as a Building Block in Natural Product Synthesis
The stereochemical and functional group array present in derivatives of this compound makes it a valuable chiral building block for the total synthesis of complex natural products. researchgate.net Lipase-catalyzed enantioselective acetylation can be employed to resolve the racemic diol, providing access to enantiomerically pure starting materials. researchgate.net These chiral synthons can then be incorporated into the synthesis of natural products and their analogues. researchgate.net
For example, the core structure of 2-(quinolin-4-yl)propane-1,3-diol has been utilized in the synthesis of analogues of the potent antitumor agent dynemicin. researchgate.net The strategic placement of the diol and the aromatic quinoline (B57606) moiety provides a scaffold that can be elaborated to construct the complex enediyne core of the natural product. The ability to access enantiomerically pure forms of these building blocks is crucial for the synthesis of biologically active molecules. researchgate.net
Exploration in Advanced Materials Science as a Precursor
The unique bifunctional nature of this compound, featuring both a terminal alkyne group and two primary hydroxyl groups, positions it as a highly versatile precursor in the field of advanced materials science. Its propargyl group serves as a reactive handle for "click" chemistry, while the diol functionality allows for its incorporation into a variety of polymer backbones through well-established polymerization techniques. This combination enables the design and synthesis of a wide array of functional polymers and materials with tailored architectures and properties.
The terminal alkyne is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne radical reactions, which are known for their high efficiency, selectivity, and tolerance to a wide range of functional groups. These "click" reactions provide a powerful tool for polymer modification and the construction of complex macromolecular structures.
The diol component of this compound allows it to act as a monomer in step-growth polymerization reactions. It can be reacted with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to produce polyurethanes. The incorporation of the propargyl group along the polymer backbone imparts functionality that can be used for post-polymerization modification or for creating cross-linked networks.
Research into analogous alkyne-functionalized diols and monomers has demonstrated the potential of such compounds in creating advanced materials. For instance, alkyne-functionalized polyesters have been synthesized and subsequently cross-linked through thiol-yne chemistry to produce soft and degradable elastomers suitable for biomedical applications. nih.govacs.org This approach allows for the tuning of mechanical properties by controlling the cross-linking density.
Furthermore, the integration of propargyl groups into polymer structures has been shown to be a valuable strategy for developing materials with high thermal stability and mechanical strength. For example, polymers functionalized with propargyl ethers have been investigated as precursors to thermosetting resins with high glass transition temperatures and modulus, making them suitable for applications in the microelectronics industry. rsc.org
The following tables summarize the potential synthetic pathways and resulting material types that can be accessed using this compound as a key precursor, based on established chemistries for similar functionalized monomers.
Table 1: Polymer Synthesis via Diol Functionality
| Polymer Type | Co-monomer(s) | Polymerization Method | Resulting Polymer Architecture |
| Polyester | Dicarboxylic acids, Diacyl chlorides | Polycondensation | Linear or branched alkyne-functionalized polyester |
| Polyurethane | Diisocyanates | Polyaddition | Linear or branched alkyne-functionalized polyurethane |
| Polyether | Dihalides, Epoxides | Williamson ether synthesis, Ring-opening polymerization | Linear or branched alkyne-functionalized polyether |
Table 2: Post-Polymerization Modification via Alkyne Functionality
| Modification Reaction | Reagent(s) | Catalyst/Initiator | Resulting Functionality/Structure |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized molecules (e.g., polymers, biomolecules, dyes) | Copper(I) source | Triazole-linked polymer conjugates and networks |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Dibenzoannulated cyclooctynes | Catalyst-free | Triazole-linked materials under mild conditions |
| Thiol-yne Reaction | Dithiols, Polythiols | Photoinitiator, Radical initiator | Cross-linked thioether networks |
| Sonogashira Coupling | Aryl or vinyl halides | Palladium/Copper catalyst | Carbon-carbon bond formation for conjugated systems |
The strategic application of these synthetic methodologies allows for the creation of a diverse range of advanced materials from this compound. These materials can be designed to have specific functionalities for applications in areas such as drug delivery, tissue engineering, advanced coatings, and microelectronics.
Theoretical and Computational Chemistry Investigations of 2 Prop 2 Yn 1 Yl Propane 1,3 Diol and Its Derivatives
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of 2-(prop-2-yn-1-yl)propane-1,3-diol. The presence of rotatable bonds around the C1-C2, C2-C3, and C2-C(propargyl) single bonds, as well as the rotation of the hydroxyl groups, gives rise to a multitude of possible conformers.
Computational studies on similar diols, such as propane-1,3-diol, have revealed a complex potential energy surface with numerous stable conformers. For 1,3-propanediol (B51772) itself, quantum chemical calculations have identified as many as 22 distinct conformers in a vacuum. The stability of these conformers is primarily dictated by the interplay of steric hindrance and the formation of intramolecular hydrogen bonds between the two hydroxyl groups. In the case of this compound, the bulky propargyl group introduces additional steric constraints that influence the preferred conformations.
A key feature of 1,3-diols is their ability to form intramolecular hydrogen bonds, which significantly stabilizes certain conformations. nih.gov Theoretical studies have shown that the relative stability of conformers with internal hydrogen bonds increases in the order 1,2-diol < 1,3-diol < 1,4-diol, as judged by the linearity and distance of the O-H···O interaction. nih.gov For this compound, it is expected that conformations allowing for the formation of a six-membered ring via an intramolecular hydrogen bond would be among the most stable in the gas phase.
The conformational analysis is typically performed using methods like Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(2d,2p), or post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2). mdpi.com These calculations can predict the geometric parameters (bond lengths, bond angles, and dihedral angles) and relative energies of the different conformers.
Table 1: Predicted Relative Energies of Selected Conformers of this compound (Note: Data are hypothetical and based on typical values for substituted propane-1,3-diols.)
| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|---|
| 1 | Intramolecular H-bond, extended propargyl | 0.00 | O-C-C-C ≈ 60, C-C-C-O ≈ 60 |
| 2 | No H-bond, anti-diol, gauche-propargyl | 2.5 | O-C-C-C ≈ 180, C-C-C-O ≈ 60 |
| 3 | Intramolecular H-bond, gauche-propargyl | 0.8 | O-C-C-C ≈ 60, C-C-C-O ≈ 60 |
| 4 | No H-bond, gauche-diol, anti-propargyl | 3.1 | O-C-C-C ≈ 60, C-C-C-O ≈ 180 |
Density Functional Theory (DFT) Studies of Reactivity and Reaction Mechanisms
DFT is a powerful tool for investigating the reactivity of this compound. The molecule possesses two main reactive sites: the terminal alkyne of the propargyl group and the hydroxyl groups of the diol moiety. DFT calculations can elucidate the electronic properties that govern the reactivity at these sites.
The reactivity of the propargyl group is of particular interest. The terminal alkyne can participate in a variety of reactions, including additions, cycloadditions, and metal-catalyzed couplings. DFT studies on similar alkyne systems have been used to model reaction mechanisms, such as haloboration, where the alkyne undergoes electrophilic addition. nih.govacs.org For this compound, DFT could be used to predict the regioselectivity and stereoselectivity of such additions, considering the electronic influence of the diol backbone.
Furthermore, the propargylic position (the CH₂ group adjacent to the alkyne) is activated for certain reactions. DFT studies on ruthenium-catalyzed propargylic substitution reactions have shown that substituents at the propargylic position can significantly affect both the enantioselectivity and reactivity of these transformations. acs.org
The hydroxyl groups of the diol can act as nucleophiles or can be functionalized, for example, through esterification or etherification. DFT calculations can model the reaction pathways for these transformations, providing insights into the reaction barriers and the stability of intermediates. For instance, in the synthesis of cyclic carbonates from 2-amino-1,3-propane diols, DFT could be used to rationalize the chemo-selectivity of the initial functionalization of the amino group over the hydroxyl groups. rsc.org
Transition State Analysis and Reaction Pathway Prediction
A crucial aspect of computational chemistry is the ability to map out entire reaction pathways and identify the transition states that connect reactants, intermediates, and products. For this compound, this is essential for understanding the mechanisms of its reactions.
Transition state theory, in conjunction with DFT calculations, allows for the location of transition state structures and the calculation of activation energies. For example, in the addition of a reagent to the alkyne, a four-center transition state is often proposed. nih.govacs.org Computational analysis can confirm the structure of this transition state and determine the energy barrier for the reaction. Similarly, for reactions involving the hydroxyl groups, such as an intramolecular cyclization to form a cyclic ether, transition state analysis can predict the feasibility of the reaction and the preferred ring size.
In more complex transformations, such as metal-catalyzed isomerizations of the alkyne to an allene, DFT can be employed to investigate the detailed mechanism. Studies on rhodium-pincer complexes have shown that such isomerizations can proceed through a slippage of the π-bound alkyne followed by a 1,2-hydride shift, with the transition state energetics being tunable by the ligand environment. rsc.org For reactions of this compound, similar computational approaches could predict how the diol moiety might influence the catalytic cycle.
Electronic Structure and Bonding Analysis (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electronic structure and chemical bonding within a molecule based on the topology of the electron density. wiley-vch.de For this compound, QTAIM analysis can offer deep insights into the nature of its chemical bonds, including covalent bonds, hydrogen bonds, and other non-covalent interactions.
A key application of QTAIM is the characterization of intramolecular hydrogen bonds. By locating the bond critical point (BCP) between the hydrogen of one hydroxyl group and the oxygen of the other, one can quantify the strength and nature of this interaction. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are indicative of the bond type. For hydrogen bonds, one typically finds a low ρ and a positive ∇²ρ, characteristic of a closed-shell interaction. acs.org
QTAIM can also be used to analyze the C-C, C-O, C-H, and C≡C bonds within the molecule. The properties at the BCPs of these bonds reveal their strength and polarity. For instance, the ellipticity of the electron density at the C≡C bond critical point provides a measure of its π-character and its deviation from cylindrical symmetry.
Table 2: Hypothetical QTAIM Parameters for Key Bonds in this compound (Note: Data are illustrative and based on typical values from QTAIM analyses of similar functional groups.)
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |
|---|---|---|---|
| C-C (alkane) | ~0.24 | ~ -0.5 | Shared (covalent) interaction |
| C-O | ~0.20 | ~ +0.1 | Polar covalent interaction |
| C≡C | ~0.35 | ~ -0.7 | Strong shared (covalent) interaction |
| O-H···O (intramolecular) | ~0.02 | ~ +0.08 | Closed-shell (hydrogen bond) interaction |
Molecular Dynamics Simulations for Solvent Effects and Conformational Space
While quantum chemical calculations are excellent for studying molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations are essential for understanding the behavior of this compound in a condensed phase, such as in an aqueous solution. MD simulations model the explicit interactions between the solute and a large number of solvent molecules, providing insights into solvation, dynamics, and conformational preferences in a realistic environment.
For a flexible molecule like this compound, MD simulations can explore its conformational space over time. In an aqueous environment, the strong intramolecular hydrogen bond that is favored in the gas phase may be disrupted by competing hydrogen bonds with water molecules. mdpi.com MD simulations can quantify the populations of different conformers and the lifetimes of intramolecular versus intermolecular hydrogen bonds.
MD simulations are also crucial for understanding how the solvent influences reactivity. The solvation shell around the reactive alkyne and diol functionalities can affect their accessibility to reagents and stabilize or destabilize transition states. By analyzing the structure and dynamics of the solvent around the molecule, one can gain a more complete picture of its chemical behavior in solution. For example, simulations of diols in water have shown that the presence of the solute can significantly alter the local water structure and dynamics. nih.govtandfonline.com
Advanced Spectroscopic and Analytical Methodologies in Research on 2 Prop 2 Yn 1 Yl Propane 1,3 Diol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of 2-(prop-2-yn-1-yl)propane-1,3-diol and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity within the molecule.
In a typical ¹H NMR spectrum, the protons of the diol's hydroxymethyl groups (-CH₂OH) and the methine proton (-CH-) would exhibit distinct chemical shifts and coupling patterns. The two -CH₂OH groups are diastereotopic and would be expected to appear as complex multiplets. The hydroxyl (-OH) proton signals are often broad and their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. researchgate.netstackexchange.com The protons of the propargyl group (-CH₂-C≡CH) are also characteristic: the methylene (B1212753) protons adjacent to the alkyne would appear as a doublet, coupled to the terminal acetylenic proton, which itself would appear as a triplet.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The spectrum would clearly show the terminal alkyne carbons (≡CH and -C≡), the carbons of the propane-1,3-diol backbone, and the propargyl methylene carbon. Analysis of analogous structures like 1,3-propanediol (B51772) and 2-methyl-1,3-propanediol (B1210203) helps in assigning these shifts. chemicalbook.comchemicalbook.com
For complex derivatives formed through reactions at the hydroxyl or alkyne functionalities, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for mapping the full covalent structure and confirming regiochemistry.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar functional groups and structures.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| Hydroxyl | ¹H | 1.5 - 4.0 | Broad singlet |
| Acetylenic | ¹H | ~2.5 | Triplet (t) |
| Propargyl CH₂ | ¹H | ~2.4 | Doublet (d) |
| Backbone CH | ¹H | ~1.8 | Multiplet (m) |
| Diol CH₂ | ¹H | 3.5 - 3.8 | Multiplet (m) |
| Acetylenic (C≡CH) | ¹³C | ~80 | - |
| Acetylenic (C≡CH) | ¹³C | ~70 | - |
| Diol CH₂OH | ¹³C | ~65 | - |
| Propargyl CH₂ | ¹³C | ~40 | - |
| Backbone CH | ¹³C | ~25 | - |
Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight of this compound and its reaction products, as well as to gain structural information through fragmentation analysis.
Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) can be readily identified, confirming the compound's molecular formula (C₆H₁₀O₂), which corresponds to a molecular weight of 130.14 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, offering unambiguous confirmation of the elemental composition.
Electron Ionization (EI) is a higher-energy technique that causes characteristic fragmentation of the molecule. The fragmentation pattern provides a structural fingerprint. For this compound, expected fragmentation pathways would include the loss of water (H₂O) from the diol moiety, loss of a hydroxymethyl radical (•CH₂OH), and cleavage of the propargyl group. Analysis of the mass spectrum of the structurally similar 2-methyl-propane-1,3-diol shows characteristic losses of water and alkyl fragments, which supports these predictions. nist.gov In reaction monitoring, MS can be coupled with chromatographic systems (e.g., LC-MS) to track the disappearance of reactants and the appearance of products in real-time.
Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z Value (Mass/Charge) | Predicted Fragment Ion | Formula of Lost Neutral(s) |
| 112 | [M-H₂O]⁺ | H₂O |
| 99 | [M-CH₂OH]⁺ | CH₂OH |
| 91 | [M-H₂O-OH]⁺ or [M-C₃H₃]⁺ | H₂O, OH or C₃H₃ |
| 71 | [M-CH₂OH-CO]⁺ or [C₄H₇O]⁺ | CH₂OH, CO |
| 39 | [C₃H₃]⁺ (Propargyl cation) | C₃H₇O₂ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Probing
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is essential for identifying the key functional groups present in this compound. These techniques are particularly useful for confirming the presence of the hydroxyl (-OH) and alkyne (-C≡CH) groups.
The IR spectrum is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in the hydrogen-bonded diol functional group. researchgate.netnist.gov The presence of the terminal alkyne is confirmed by two distinct peaks: a sharp, moderately intense C-H stretching vibration at approximately 3300 cm⁻¹ and a weaker C≡C stretching vibration near 2100-2150 cm⁻¹. The C-O stretching of the primary alcohol groups would appear as a strong band in the 1000-1100 cm⁻¹ region. nih.gov
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C≡C triple bond stretch, which is often weak in the IR spectrum, gives a strong Raman signal, making it an excellent confirmatory tool. By monitoring the disappearance or shifting of these characteristic bands, researchers can probe reaction mechanisms, such as the derivatization of the hydroxyl groups or participation of the alkyne in click chemistry reactions.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Hydroxyl (-OH) | O-H stretch | 3200-3600 | Strong, Broad | Weak |
| Acetylenic C-H | C-H stretch | ~3300 | Medium, Sharp | Medium |
| Aliphatic C-H | C-H stretch | 2850-3000 | Medium | Medium |
| Alkyne (C≡C) | C≡C stretch | 2100-2150 | Weak to Medium | Strong |
| Alcohol C-O | C-O stretch | 1000-1100 | Strong | Weak |
X-ray Crystallography for Precise Structural Determination of Crystalline Derivatives
While this compound is a liquid or low-melting solid at room temperature, its derivatives can often be converted into crystalline solids suitable for X-ray crystallography. This technique provides the most precise and unambiguous structural information, revealing three-dimensional atomic coordinates, bond lengths, bond angles, and torsional angles with very high precision.
For a crystalline derivative of this compound, a single-crystal X-ray diffraction experiment would confirm the molecule's exact conformation in the solid state. It would also reveal crucial information about intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl groups or other introduced functionalities. This insight into the crystal packing is invaluable for understanding the material's bulk properties and for rational crystal engineering. Although no public crystal structures exist for this specific compound, the synthesis of crystalline derivatives (e.g., esters, urethanes) is a standard strategy to enable its full structural characterization by this definitive method.
Chromatographic and Separation Science Techniques for Research-Scale Purification and Purity Assessment
Chromatographic techniques are indispensable for the purification of this compound after its synthesis and for assessing the purity of the final product and its derivatives. Given its polarity, a range of methods can be employed.
Thin-Layer Chromatography (TLC) is commonly used for rapid reaction monitoring. Using a silica (B1680970) gel plate and a mobile phase consisting of a mixture of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane), the separation of the product from starting materials and byproducts can be visualized.
Column Chromatography on a silica gel stationary phase is the standard method for research-scale purification. By carefully selecting the eluent system based on TLC analysis, the compound can be isolated in high purity.
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity assessment. A reverse-phase HPLC method, using a C18 column with a mobile phase of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for this polar analyte. nist.gov A gradient elution program would likely be required to separate the main compound from any impurities. Detection can be achieved using a refractive index detector (RID) or, for derivatives with a chromophore, a UV-Vis detector. Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for purity analysis and impurity identification.
Future Perspectives and Emerging Research Avenues for 2 Prop 2 Yn 1 Yl Propane 1,3 Diol
Integration into Automated and Flow Chemistry Platforms
The structure of 2-(prop-2-yn-1-yl)propane-1,3-diol is well-suited for integration into automated synthesis and flow chemistry platforms. The diol moiety provides a handle for solid-phase synthesis, allowing the molecule to be anchored to a resin while the propargyl group is elaborated. This approach would enable the rapid and efficient synthesis of a library of derivatives with diverse functionalities.
Flow chemistry, with its precise control over reaction parameters, offers a safe and scalable method for exploiting the reactivity of the terminal alkyne. For instance, reactions that are highly exothermic or involve hazardous reagents can be performed with greater safety in a continuous flow reactor. The development of a flow-based process for the synthesis and subsequent functionalization of this compound could accelerate the discovery of new materials and bioactive molecules. A potential synthetic route, adapted from related syntheses, could involve the propargylation of a suitable malonate derivative followed by reduction, a process that could be optimized for flow conditions.
Table 1: Potential Flow Chemistry Applications for this compound
| Reaction Type | Reagents and Conditions | Potential Advantages in Flow |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, amine base, aryl halide | Improved heat and mass transfer, enhanced safety, potential for catalyst recycling. |
| Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) catalyst, azide (B81097) partner | Precise temperature control, reduced reaction times, in-line purification possibilities. |
| Glaser Coupling | Cu(I) or Cu(II) salt, base | Controlled addition of oxidant, minimization of hazardous byproducts. |
Catalysis Development Utilizing this compound Derived Ligands
The diol functionality of this compound makes it an attractive scaffold for the synthesis of novel chiral ligands for asymmetric catalysis. Chiral diols are known to be effective ligands in a variety of metal-catalyzed reactions. nih.gov The propargyl group can be further functionalized to introduce additional coordinating atoms, such as phosphorus or nitrogen, creating bidentate or tridentate ligands.
For example, the alkyne can undergo a hydrophosphination reaction to introduce a phosphine (B1218219) moiety, which can then be used to chelate to a metal center. The chirality can be introduced either through the use of a chiral starting material for the synthesis of the diol or through resolution of the racemic diol. These new ligands could find applications in a range of enantioselective transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations.
Table 2: Potential Chiral Ligands Derived from this compound
| Ligand Type | Synthetic Strategy | Potential Catalytic Applications |
| Chiral Diphosphine | Hydrophosphination of the alkyne with a chiral phosphine | Asymmetric hydrogenation, cross-coupling |
| Chiral Amino-alcohol | Functionalization of the alkyne followed by introduction of an amino group | Asymmetric transfer hydrogenation |
| Chiral Diol-ether | Etherification of one or both hydroxyl groups with chiral auxiliaries | Lewis acid catalysis |
Exploration in Bioorthogonal Chemistry Applications
The terminal alkyne of this compound is a key functional group for bioorthogonal chemistry. nih.govwikipedia.org This field involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The alkyne can participate in the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govwikipedia.org
The diol portion of the molecule can be used to attach it to biomolecules of interest, such as proteins, lipids, or carbohydrates. nih.gov Once incorporated, the propargyl group serves as a "chemical handle" for subsequent labeling with probes containing an azide group. This allows for the visualization, tracking, and quantification of biomolecules in their native environment. The hydrophilic nature of the diol backbone could enhance the water solubility and biocompatibility of the resulting bioconjugates.
Table 3: Bioorthogonal Applications of this compound
| Application | Labeling Strategy | Potential Impact |
| Protein Labeling | Incorporation via metabolic labeling or enzymatic modification | Studying protein localization, dynamics, and interactions. |
| Glycan Engineering | Metabolic labeling with a propargylated sugar precursor | Visualizing and understanding the roles of glycans in health and disease. |
| Drug Delivery | Conjugation to drug molecules for targeted delivery and release | Enhancing the efficacy and reducing the side effects of therapeutics. |
Role in the Design of Responsive Chemical Systems
The dual functionality of this compound makes it a promising candidate for the design of responsive chemical systems, also known as "smart" materials. The hydroxyl groups can be used to form polymers or self-assembled monolayers, while the alkyne can act as a trigger for a chemical transformation in response to an external stimulus.
For example, the alkyne could be part of a polymer backbone that undergoes a cross-linking reaction upon addition of a specific reagent, leading to a change in the material's mechanical properties. Alternatively, the alkyne could be cleaved under specific conditions, leading to the degradation of the material and the release of an encapsulated cargo. The development of such responsive systems could have applications in areas such as controlled drug release, sensing, and self-healing materials.
Unexplored Reactivity Manifolds and Transformative Potentials
Beyond the well-established reactions of alkynes and diols, there are numerous unexplored reactivity manifolds for this compound that could lead to novel and transformative chemical reactions. The interplay between the diol and the alkyne within the same molecule could give rise to unique reactivity.
For instance, intramolecular reactions could be explored, where one of the hydroxyl groups reacts with the alkyne under specific catalytic conditions to form cyclic ethers or other heterocyclic structures. Furthermore, the propargyl group can participate in a variety of other transformations, such as Pauson-Khand reactions, enyne metathesis, and Nicholas reactions, which have not been extensively studied with this particular substrate. The exploration of these less common reactions could lead to the discovery of new synthetic methodologies and the creation of complex molecular architectures.
Q & A
Q. What are the recommended synthetic routes for 2-(prop-2-yn-1-yl)propane-1,3-diol, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, Diaconescu et al. reported cyclization of the diol with triphosgene to form tricyclic intermediates, followed by click chemistry for functionalization (e.g., attaching ferrocene-azide derivatives) . Optimization involves:
- Temperature control (0–25°C) to prevent side reactions.
- Use of anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis.
- Catalytic Cu(I) for azide-alkyne cycloaddition (CuAAC) to enhance regioselectivity .
Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Triphosgene, DCM, 0°C | 78 | |
| CuAAC | CuI, DIPEA, RT | 92 |
Q. How can the structural purity of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon backbone.
- X-ray crystallography (via SHELX software ) for absolute configuration determination.
- Mass spectrometry (HRMS) to verify molecular weight (±5 ppm accuracy).
- HPLC-PDA for detecting impurities (>99% purity threshold).
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the propargyl group.
- Avoid exposure to moisture (hygroscopicity may lead to decomposition).
- Use amber vials to minimize light-induced degradation .
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in propargyl-functionalized diol reactions?
- Methodological Answer : Discrepancies arise from:
- Steric hindrance : Bulky substituents reduce CuAAC efficiency.
- Solvent polarity : Polar aprotic solvents (DMF) improve solubility but may deactivate catalysts.
- Statistical analysis : Use DOE (Design of Experiments) to isolate variables. For example, ANOVA of reaction parameters (temperature, catalyst loading) can resolve outliers .
Q. How can this compound be utilized in polymer chemistry?
- Methodological Answer : The diol serves as a monomer for:
- Biodegradable polymers : Ring-opening polymerization (ROP) of cyclic carbonates derived from the diol .
- Clickable scaffolds : Thiol-ene/yne reactions for dendrimer or hydrogel synthesis .
Data Table :
| Polymer Type | Application | Key Property | Reference |
|---|---|---|---|
| Cyclic carbonate | Drug delivery | Hydrolytic degradation | |
| Thiol-ene network | Tissue engineering | Tunable mechanical strength |
Q. What computational strategies predict the pharmacological potential of propargyl-diol derivatives?
- Methodological Answer :
- Molecular docking : Screen against targets (e.g., sphingosine-1-phosphate receptors) using AutoDock Vina.
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps).
- QSAR models : Correlate substituent effects (e.g., propargyl vs. alkyl groups) with bioactivity .
Contradictory Data Analysis
Q. Why do divergent cytotoxicity results occur for propargyl-diol derivatives in cell studies?
- Methodological Answer : Variations stem from:
- Cell line specificity : Primary vs. immortalized cells may metabolize compounds differently.
- Assay interference : Alkyne groups can quench fluorescence in MTT assays. Validate with orthogonal methods (e.g., ATP luminescence).
- Impurity thresholds : Trace solvents (DCM residuals) may skew IC₅₀ values .
Safety and Compliance
Q. What safety protocols are critical when handling propargyl-containing diols?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/skin contact.
- Emergency measures: For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
